2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is a chemical compound with the molecular formula C18H15Br2N3O2. It is primarily used in research applications and is known for its unique structural properties, which include both brominated aromatic rings and a hydrazide functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s brominated aromatic rings and hydrazide group allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is unique due to its combination of brominated aromatic rings and a hydrazide functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H17Br2N3O2 |
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Molecular Weight |
491.2 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H17Br2N3O2/c1-12-8-16(21)20(17(22)9-12)23-11-19(27)25-24-10-15-14-5-3-2-4-13(14)6-7-18(15)26/h2-10,23,26H,11H2,1H3,(H,25,27)/b24-10+ |
InChI Key |
FTACLBXSGPTKBT-YSURURNPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)Br |
Origin of Product |
United States |
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